N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yloxypyridine-3-carboxamide
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Description
N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yloxypyridine-3-carboxamide, also known as PEP8, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. PEP8 is a small molecule that belongs to the class of sulfonyl-containing compounds and has a molecular weight of 365.45 g/mol.
Scientific Research Applications
EN300-26597618 (N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yloxypyridine-3-carboxamide)
- Anticancer Activity:
- EN300-26597618 has shown promising anticancer activity. It selectively inhibits Dishevelled 1 (DVL1) protein, a key player in the WNT/β-catenin pathway, which regulates various cellular functions. By disrupting DVL1 binding, it impedes cancer cell growth .
- In vitro studies demonstrate that EN300-26597618 inhibits DVL1 with an EC50 of 0.49 ± 0.11 μM and effectively reduces the growth of HCT116 cells (which lack the APC mutation) with an EC50 value of 7.1 ± 0.6 μM .
- EN300-26597618 belongs to the class of heterocyclic compounds. Its synthesis and reactivity could be of interest for developing novel derivatives with diverse applications .
Z1463277587
properties
IUPAC Name |
N-[(E)-2-phenylethenyl]sulfonyl-5-propan-2-yloxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-13(2)23-16-10-15(11-18-12-16)17(20)19-24(21,22)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZGJQHNQNROQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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